1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that features a unique combination of pyrimidine, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidine derivatives.
Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Thiophene Attachment: The thiophene ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Final Assembly: The final compound is assembled by linking the piperidine and thiophene moieties to the pyrimidine core under controlled conditions, typically involving base-catalyzed reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
- 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
Comparison:
- Uniqueness: The presence of the chlorine atom in 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone may confer unique reactivity and biological activity compared to its bromine or fluorine analogs.
- Reactivity: The chlorine derivative may exhibit different substitution patterns and reaction conditions compared to its halogenated counterparts.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-7-17-15(18-8-12)21-13-2-1-4-19(9-13)14(20)6-11-3-5-22-10-11/h3,5,7-8,10,13H,1-2,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQJLXRQZATXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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